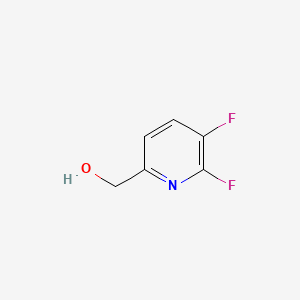

(5,6-Difluoropyridin-2-yl)methanol

Description

Significance of Fluorine in Pyridine-Containing Scaffolds in Modern Organic Synthesis

The introduction of fluorine into pyridine (B92270) rings profoundly alters the molecule's physicochemical properties. researchgate.netrsc.org Fluorine's high electronegativity creates a strong inductive effect, which can significantly lower the basicity of the pyridine nitrogen atom. nih.govresearchgate.net This modification is crucial in medicinal chemistry, as it can prevent unwanted interactions with biological targets and improve metabolic stability. nih.govuni-muenster.de

Furthermore, the presence of fluorine can influence the lipophilicity of a molecule, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The substitution pattern of fluorine on the pyridine ring allows for fine-tuning of these electronic and physical properties. rsc.org For instance, the position of fluorine can impact the molecule's dipole moment and its ability to participate in hydrogen bonding. These subtle yet significant alterations make fluorinated pyridine scaffolds highly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uni-muenster.deacs.orgnih.gov

Overview of (5,6-Difluoropyridin-2-yl)methanol within the Context of Substituted Pyridyl Alcohols

This compound is a specific example of a substituted pyridyl alcohol that has garnered attention for its synthetic utility. Its structure features a pyridine ring substituted with two fluorine atoms at the 5 and 6 positions and a hydroxymethyl group at the 2-position. This arrangement of substituents provides a unique combination of reactivity. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can participate in various coupling reactions.

The two fluorine atoms, positioned adjacent to the nitrogen and on the opposite side of the ring, significantly influence the reactivity of the pyridine core. This difluoro substitution pattern makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. researchgate.net The compound serves as a versatile intermediate in the synthesis of more complex, highly functionalized pyridine derivatives.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C6H5F2NO |

| Molecular Weight | 145.11 g/mol |

| SMILES Code | OCC1=NC(F)=C(F)C=C1 |

Note: Physical properties such as boiling point and density are not consistently reported across sources.

Research Findings

Research has demonstrated the utility of this compound as a precursor for various complex molecules. For example, it can be a key starting material in the synthesis of substituted pyridonecarboxylic acids, which are known for their antibacterial properties. google.com The synthesis of this compound itself can be achieved through the reduction of the corresponding aldehyde, a common transformation in organic synthesis.

The reactivity of the fluorine atoms in related difluoropyridine systems has been explored, showing that they can be displaced by various nucleophiles. This highlights the potential of this compound to serve as a scaffold for creating diverse chemical libraries for drug discovery and other applications. nih.gov The strategic placement of the fluorine atoms activates the pyridine ring for such substitutions, making it a valuable tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

(5,6-difluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMICYQEMSTZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303324 | |

| Record name | 5,6-Difluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-43-5 | |

| Record name | 5,6-Difluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 5,6 Difluoropyridin 2 Yl Methanol and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of fluorine atoms on the pyridine (B92270) ring is crucial for its reactivity towards nucleophiles. These reactions are fundamental to the synthetic utility of (5,6-Difluoropyridin-2-yl)methanol and its derivatives.

Influence of Fluorine Atoms on Pyridine Ring Reactivity toward Nucleophilic Substitution

The pyridine ring, an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than benzene. This reactivity is significantly enhanced by the presence of strongly electron-withdrawing substituents like fluorine atoms. nih.govwikipedia.org The two fluorine atoms at the 5- and 6-positions of the pyridine ring in this compound exert a powerful electron-withdrawing inductive effect. This effect reduces the electron density of the carbon atoms within the ring, making them more electrophilic and thus more prone to attack by nucleophiles. informahealthcare.comresearchgate.net

Fluorine's high electronegativity stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution. Furthermore, fluorine is an excellent leaving group in nucleophilic aromatic substitution, which contributes to the high efficiency of these transformations. wikipedia.org The combined electronic effects of the ring nitrogen and the fluorine substituents create a highly activated system for SNAr reactions. researchgate.net

The introduction of fluorine atoms to an aromatic ring leads to the formation of a new set of π-bonding and antibonding orbitals. nih.gov This alteration in the electronic structure can further stabilize the ring and influence its reactivity. nih.gov In the context of fluoropyridines, this added stability can make them more resistant to certain addition reactions while simultaneously activating them for nucleophilic substitution. nih.gov

Regiochemical Control in Nucleophilic Displacements of Fluorine

In difluoropyridines, the position of nucleophilic attack is not random. The regioselectivity of the substitution is dictated by the electronic and steric environment of the fluorine atoms. For polyfluoropyridines, nucleophilic attack generally occurs preferentially at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen). researchgate.netresearchgate.net This preference is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is most effective when the attack occurs at the ortho and para positions.

In the case of 3-substituted-2,6-difluoropyridines, nucleophilic substitution can occur at either the 2- or 6-position. The outcome is often influenced by the nature of the substituent at the 3-position and the reaction conditions. researchgate.net For instance, bulky substituents at the 3-position can sterically hinder attack at the 2-position, directing the nucleophile to the 6-position. researchgate.net Conversely, certain electronic effects of the 3-substituent can favor substitution at the 2-position. researchgate.net The choice of solvent can also play a crucial role in determining the regioselectivity of the reaction. researchgate.net

Scope of Nucleophiles in Pyridine Transformations (e.g., Oxygen, Nitrogen, Carbon Nucleophiles)

A wide array of nucleophiles can be employed to displace the fluorine atoms in this compound and its derivatives, highlighting the synthetic versatility of this scaffold.

Oxygen Nucleophiles: Alkoxides and phenoxides are commonly used to introduce new ether linkages. For example, reactions with various alcohols under basic conditions can lead to the selective substitution of a fluorine atom.

Nitrogen Nucleophiles: Amines, both primary and secondary, as well as N-heterocycles like imidazoles and pyrazoles, readily participate in SNAr reactions with difluoropyridines. nih.govrsc.org These reactions are pivotal for the synthesis of many biologically active compounds. The reaction conditions can often be tuned to achieve either mono- or di-substitution.

Carbon Nucleophiles: While less common, carbon-based nucleophiles such as organolithium reagents and enolates can also be used. These reactions allow for the formation of new carbon-carbon bonds, expanding the structural diversity of the resulting pyridine derivatives.

The table below summarizes some examples of nucleophilic substitution reactions on difluoropyridine systems.

| Nucleophile | Product Type | Reference |

| Amines | Aminopyridines | nih.govrsc.org |

| Alkoxides | Alkoxypyridines | vulcanchem.com |

| N-Heterocycles | N-Aryl Heterocycles | rsc.org |

Reactions Involving the Hydroxyl Functionality

The hydroxymethyl group at the 2-position of the pyridine ring offers another site for chemical modification, allowing for a variety of transformations that complement the reactivity of the fluorinated ring.

Oxidation Pathways to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane are commonly employed for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. Alternatively, a two-step process involving oxidation to the aldehyde followed by further oxidation can be used. A method using silver(I) oxide has been reported for the oxidation of pyridine methanols to the corresponding esters in the presence of an alkyl iodide. researchgate.net

| Oxidizing Agent | Product | Reference |

| Silver(I) Oxide / Alkyl Iodide | Picolinate Esters | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | nih.gov |

Derivatization of the Alcohol Group for Subsequent Transformations (e.g., Esterification, Tosylation)

The hydroxyl group can be converted into other functional groups to facilitate further reactions, such as nucleophilic substitution or coupling reactions.

Esterification: The alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form esters. byjus.commasterorganicchemistry.com This not only protects the hydroxyl group but can also introduce new functionalities into the molecule. researchgate.netnih.gov Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com

Tosylation: Reaction of the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. researchgate.netnih.gov The tosylate group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. nih.gov This allows for the displacement of the tosylate by a wide range of nucleophiles in an SN2 reaction. However, in some cases, particularly with electron-withdrawing groups on the pyridine ring, treatment with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate. researchgate.netnih.gov

The following table outlines common derivatization reactions of the hydroxyl group.

| Reagent | Derivative | Purpose | Reference |

| Carboxylic Acid / Acid Chloride | Ester | Protection, Functionalization | byjus.commasterorganicchemistry.com |

| Tosyl Chloride (TsCl) | Tosylate | Activation for Nucleophilic Substitution | researchgate.netnih.govmdpi.com |

| Dansyl Chloride | Dansyl Ester | Fluorescence Labeling | nih.govresearchgate.net |

Substitution Reactions of the Hydroxyl Group with Halogenating Agents

The hydroxyl group of this compound can be converted into a halogen, providing a versatile synthetic handle for further functionalization. This transformation is a key step in creating reactive intermediates, such as halomethyl-difluoropyridines, which are valuable in medicinal chemistry and materials science. The conversion of the primary alcohol to the corresponding alkyl halide can be achieved using standard halogenating agents.

For instance, the synthesis of the analogous compound, 2-(chloromethyl)-3,5-difluoropyridine, can be accomplished via the chloromethylation of 3,5-difluoropyridine (B1298662) using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride. This suggests that direct chlorination of the alcohol this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a feasible pathway to produce 2-(chloromethyl)-5,6-difluoropyridine. Similarly, bromination can be achieved with agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃). These reactions typically proceed via a nucleophilic substitution mechanism, where the hydroxyl group is first converted into a better leaving group.

The table below summarizes common halogenating agents used for converting benzylic-type alcohols to the corresponding halides, a reaction class to which the transformation of this compound belongs.

| Halogenating Agent | Target Halide | Typical Reaction Conditions |

| Thionyl Chloride (SOCl₂) | Chloride (-Cl) | Neat or in a non-polar solvent (e.g., Toluene), often with a catalytic amount of DMF. |

| Oxalyl Chloride ((COCl)₂) | Chloride (-Cl) | In an inert solvent (e.g., Dichloromethane) at low temperatures. |

| Phosphorus Tribromide (PBr₃) | Bromide (-Br) | In an inert solvent (e.g., Diethyl ether, THF) at 0°C to room temperature. |

| Carbon Tetrabromide (CBr₄) / PPh₃ | Bromide (-Br) | In a solvent like Dichloromethane or Acetonitrile. |

These halogenated derivatives serve as important precursors. The chloromethyl group, for example, is a reactive site for nucleophilic substitution (SN2) reactions with amines, thiols, or other nucleophiles to build more complex molecules.

C-F Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. ox.ac.ukmdpi.com However, the development of advanced catalytic methods has enabled the transformation of C-F bonds in fluorinated heterocycles like difluoropyridines. nih.gov This functionalization is crucial for modifying the properties of fluorine-containing molecules in fields such as pharmaceuticals and agrochemicals. mdpi.comresearchgate.net

Catalytic Approaches to C-F Bond Cleavage

Transition-metal catalysis has emerged as a powerful tool for the hydrodefluorination (HDF) of fluoropyridines, a process that replaces a fluorine atom with a hydrogen atom. acs.org Various catalytic systems based on metals like nickel, ruthenium, and zirconium have been developed to achieve this transformation with high regioselectivity.

A bench-stable nickel(0) complex, [Ni(iPrPN)(COD)], has proven to be an effective precatalyst for the HDF of 2-fluoro- and 2,6-difluoropyridines using pinacolborane (HBPin) as the hydrogen source. chemrxiv.org This system operates under mild conditions and shows high selectivity for the C-F bonds at the 2- and 6-positions of the pyridine ring. chemrxiv.org

Ruthenium complexes containing N-heterocyclic carbene (NHC) ligands, such as Ru(NHC)(PPh₃)₂(CO)H₂, have also been studied for the HDF of fluoropyridines. surrey.ac.ukacs.org The choice of the NHC ligand (e.g., IPr vs. IMes) significantly influences the regioselectivity of the C-F bond cleavage. For instance, with the IPr ligand, HDF of pentafluoropyridine (B1199360) is favored at the ortho-position, while the IMes ligand directs the reaction to the para-position. surrey.ac.ukacs.org

Zirconium-based systems have also been employed for C-F bond activation. The reaction between fluoropyridines and cyclopropyl (B3062369) groups at a zirconium center can lead to regioselective C-F bond cleavage at the 2-position, which is less common than activation at the 4-position. acs.org

The following table details representative catalytic systems for the C-F bond activation in fluoropyridines.

| Catalyst System | Substrate Class | Reaction Type | Key Findings & Selectivity | Reference |

| [Ni(iPrPN)(COD)] / HBPin | 2,6-Difluoropyridines | Hydrodefluorination (HDF) | Selective HDF at the 2- and 6-positions under mild conditions. | chemrxiv.org |

| Ru(IPr)(PPh₃)₂(CO)H₂ | Pentafluoropyridine | Hydrodefluorination (HDF) | Favors HDF at the ortho-position. | surrey.ac.ukacs.org |

| Ru(IMes)(PPh₃)₂(CO)H₂ | Pentafluoropyridine | Hydrodefluorination (HDF) | Favors HDF at the para-position. | surrey.ac.ukacs.org |

| Cp₂Zr(cyclopropyl)₂ | Pentafluoropyridine | C-C Bond Formation | Selective C-F activation at the 2-position. | acs.org |

Mechanistic Studies of C-F Bond Transformations

Understanding the mechanisms of C-F bond activation is crucial for designing more efficient and selective catalysts. Studies combining experimental data and computational methods, such as Density Functional Theory (DFT), have provided significant insights into these complex reaction pathways. surrey.ac.ukacs.org

For the Ru-NHC-catalyzed HDF of fluoropyridines, two primary mechanisms have been proposed: a stepwise pathway and a concerted pathway. acs.org

Stepwise Pathway: This mechanism involves the initial coordination of the pyridine nitrogen to the ruthenium center (N → Ru σ-interaction). This interaction stabilizes the subsequent oxidative addition of the ortho C-F bond to the metal, which is the key bond cleavage step. This pathway is generally favored for ortho-HDF. surrey.ac.ukacs.org

Concerted Pathway: In this mechanism, the C-F bond cleavage and H-F bond formation occur in a single, intermolecular step without prior coordination of the substrate to the metal. This pathway is more accessible for para-HDF. surrey.ac.ukacs.org

DFT calculations have rationalized the observed regioselectivity based on the energetic barriers of these competing pathways, highlighting the critical role of the NHC ligand in modulating the catalyst's behavior. surrey.ac.ukacs.org

In the case of zirconium-mediated C-F activation, the proposed mechanism involves the initial generation of a reactive η²-cyclopropene/zirconabicyclobutane intermediate. acs.org The C-F bond cleavage then occurs through a process akin to a reverse 1,3-C–F addition across a Zr-C bond of this intermediate. This leads to the formation of a strong Zr-F bond and a new C-C bond between the pyridyl and cyclopropyl fragments, with remarkable selectivity for C-F activation at the 2-position of the fluorinated pyridine. acs.org

The general process for transition metal-mediated C-F activation often begins with the coordination of the fluoroaromatic compound to the metal center, followed by oxidative addition of the C-F bond to generate a metal-fluoride-aryl complex. ox.ac.uk The thermodynamic driving force for this process is typically the formation of a strong metal-fluorine bond. ox.ac.uk

Advanced Applications in Organic Synthesis and Materials Science

(5,6-Difluoropyridin-2-yl)methanol as a Versatile Building Block

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The difluorinated pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, while the hydroxymethyl group can be readily transformed into a variety of other functionalities. This dual reactivity allows for its integration into a wide range of molecular architectures.

Integration into Complex Heterocyclic Frameworks

The construction of complex heterocyclic frameworks is a central theme in medicinal chemistry and drug discovery. The this compound moiety can be strategically incorporated into larger heterocyclic systems to modulate their physicochemical and biological properties. While direct examples involving this compound are not extensively documented in publicly available literature, the synthetic strategies employed for analogous difluoropyridine derivatives provide a clear blueprint for its application.

For instance, the synthesis of complex structures often involves coupling reactions where the difluoropyridine core acts as an electrophilic partner. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming new carbon-carbon bonds. In a related example, 5-chloro-2,3-difluoropyridine (B143520) has been used as a precursor in a Suzuki reaction to synthesize 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole. acs.org A similar strategy could be envisioned for this compound, where the hydroxyl group is first protected, followed by a cross-coupling reaction at one of the fluorine-bearing positions, and subsequent deprotection and further functionalization.

The presence of the two fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of highly functionalized pyridine derivatives. These derivatives can then serve as key intermediates in the synthesis of more elaborate heterocyclic systems, including fused ring systems and macrocycles.

Precursor for Advanced Fluorinated Compounds

The hydroxymethyl group of this compound provides a handle for a variety of chemical transformations, enabling its conversion into other valuable fluorinated building blocks.

Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid furnishes key intermediates for further synthetic manipulations. The resulting (5,6-Difluoropyridin-2-yl)carbaldehyde can participate in reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to build more complex side chains. The carboxylic acid derivative, in turn, can be used in amide bond formation, esterification, or as a precursor for other functional groups.

Conversion to Halides : The hydroxyl group can be readily converted into a leaving group, such as a tosylate or a halide (e.g., by treatment with thionyl chloride or a brominating agent). The resulting halomethyl derivative, (2-halomethyl)-5,6-difluoropyridine, is a potent electrophile that can be used to alkylate a wide range of nucleophiles, thereby attaching the difluoropyridyl moiety to various scaffolds.

These transformations significantly expand the synthetic utility of this compound, making it a valuable starting material for a diverse array of advanced fluorinated compounds.

Applications in Polymer and Material Design

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in materials science. mdpi.com While specific polymers derived from this compound are not widely reported, the principles of polymer chemistry suggest several potential applications.

The hydroxyl group of this compound can be utilized in step-growth polymerization reactions. For example, it can react with diisocyanates to form polyurethanes, or with diacids or their derivatives to form polyesters. The resulting polymers would incorporate the difluoropyridine unit into the polymer backbone, potentially imparting desirable properties such as increased thermal stability and flame retardancy.

Furthermore, the difluoropyridine ring itself can participate in polymerization reactions. Perfluorinated aromatic compounds, such as perfluoropyridine, are known to undergo nucleophilic aromatic substitution reactions with bis-phenols to form poly(aryl ether)s. mdpi.com A similar approach could be explored with this compound, where the fluorine atoms are displaced by bis-nucleophiles to create novel fluorinated polymers. The properties of these materials could be fine-tuned by the choice of the comonomer.

The incorporation of the highly polar C-F bonds and the pyridine nitrogen atom could also lead to materials with interesting dielectric properties or the ability to coordinate with metal ions, opening up possibilities in electronics and catalysis.

Role in the Synthesis of Biologically Relevant Scaffolds

The introduction of fluorine into drug candidates can profoundly influence their biological activity. Fluorine substitution can alter the conformation of a molecule, modulate its pKa, block metabolic pathways, and enhance its binding affinity to target proteins. acs.orgethernet.edu.et this compound serves as a valuable building block for the synthesis of such biologically relevant scaffolds.

Design and Synthesis of Fluorine-Containing Heterocycles

The difluoropyridyl moiety is a key structural motif in a number of biologically active compounds. The strategic placement of two fluorine atoms on the pyridine ring can significantly impact the electronic properties of the molecule, influencing its interactions with biological targets.

The synthesis of these heterocycles often relies on the versatile reactivity of building blocks like this compound. For example, the synthesis of pyrrole-2-carboxamide derivatives as potential inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for treating drug-resistant tuberculosis has been reported. nih.gov While this specific study used different building blocks, the general strategy of constructing complex heterocyclic systems containing fluorinated aromatic rings is highly relevant. The this compound scaffold could be incorporated into similar structures to explore the structure-activity relationships of the fluorine substitution pattern.

Strategies for Incorporating Fluorinated Pyridyl Methanol (B129727) Moieties into Larger Molecules

The incorporation of the this compound moiety into larger, more complex molecules is crucial for its application in drug discovery and development. Several synthetic strategies can be employed for this purpose.

One common approach is through the formation of an ether or ester linkage using the hydroxymethyl group. This can be achieved by reacting this compound with a suitable electrophile on the target molecule, such as an alkyl halide or an acyl chloride, under basic conditions.

Alternatively, the hydroxymethyl group can be oxidized to the aldehyde, which can then be used in reductive amination reactions with a primary or secondary amine on the target molecule to form a new carbon-nitrogen bond. This is a robust and widely used method for linking molecular fragments.

Furthermore, as mentioned earlier, palladium-catalyzed cross-coupling reactions can be employed to attach the difluoropyridyl ring directly to another aromatic or heteroaromatic ring within a larger molecule. This approach offers a powerful way to construct biaryl or hetero-biaryl structures, which are common motifs in many pharmaceuticals.

The choice of strategy will depend on the specific functional groups present in the target molecule and the desired linkage. The versatility of this compound allows for a high degree of flexibility in the design and synthesis of complex, biologically active molecules.

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively dictate the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. nih.gov Geometry optimization, a key application of DFT, involves finding the lowest energy conformation, which corresponds to the most stable structure of the molecule. nih.govresearchgate.net This process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy state is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

For molecules like (5,6-Difluoropyridin-2-yl)methanol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide reliable structural information. nih.govasianresassoc.org This foundational step is essential for the accuracy of all subsequent computational predictions, including vibrational frequencies and electronic properties. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Fluoropyridine Derivative (Note: Data below is illustrative for a related fluoropyridine structure, as specific optimized geometry for this compound is not publicly available. The principles of DFT optimization remain the same.)

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C-F Bond Length | The distance between a carbon atom on the pyridine (B92270) ring and an attached fluorine atom. | ~1.35 Å |

| C-N Bond Length | The distance between carbon and nitrogen atoms within the pyridine ring. | ~1.34 Å |

| C-C Bond Length (ring) | The distance between adjacent carbon atoms within the pyridine ring. | ~1.39 Å |

| C-C Bond Length (side chain) | The distance between the C2 carbon of the ring and the carbon of the methanol (B129727) group. | ~1.51 Å |

| C-O Bond Length | The distance between the carbon and oxygen atoms of the methanol group. | ~1.43 Å |

| F-C-C Bond Angle | The angle formed by a fluorine atom and two adjacent carbon atoms in the ring. | ~118° |

| N-C-C Bond Angle | The angle formed by the nitrogen and two adjacent carbon atoms in the ring. | ~123° |

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Difluoropyridine Amine (Source: Adapted from studies on 3-Chloro-2,6-difluoropyridin-4-amine. asianresassoc.org)

| Computational Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Gas Phase | -7.5121 | -1.4907 | 6.0214 | High stability, low reactivity in isolation. asianresassoc.org |

| Methanol (Solvent) | -7.4062 | -1.6392 | 5.7670 | Slightly increased reactivity in a polar protic solvent. asianresassoc.org |

Mechanistic Probing of Reaction Pathways

Understanding the step-by-step process by which a reaction occurs is crucial for controlling and optimizing synthetic outcomes. Mechanistic studies combine experimental techniques and computational modeling to map these pathways.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C), researchers can track the position of the label in the products using techniques like Mass Spectrometry or NMR spectroscopy. This information provides definitive evidence for proposed reaction mechanisms, such as bond formations and cleavages. nih.gov

While a cornerstone of mechanistic chemistry, specific isotopic labeling studies involving this compound have not been detailed in the surveyed literature. However, such a study could, for example, involve deuterating the methanol group (-CD₂OH) to investigate its role in a condensation or oxidation reaction, confirming whether the carbon-bound hydrogens are involved in the rate-determining step.

The feasibility and rate of a chemical reaction are governed by thermodynamics and kinetics, respectively.

Thermodynamic analysis focuses on the relative energies of reactants and products. A reaction is considered thermodynamically favorable if the products are at a lower Gibbs free energy (ΔG) than the reactants.

Kinetic analysis investigates the reaction rate and the energy barrier (activation energy, Eₐ) that must be overcome for the reaction to proceed.

Computational methods like DFT can be used to model the energy profile of a reaction pathway, identifying transition states and intermediates. This allows for the calculation of both thermodynamic quantities (e.g., reaction enthalpy) and kinetic barriers. For reactions involving this compound, this approach could be used to compare the energy profiles of different potential pathways, such as nucleophilic substitution at various positions on the pyridine ring, thereby predicting the most likely product under specific conditions.

Prediction of Chemical Behavior and Synthetic Outcomes

By integrating insights from quantum chemical calculations and mechanistic principles, it is possible to predict the chemical behavior of this compound and anticipate the outcomes of synthetic reactions.

The electronic structure of the molecule is dominated by the electron-withdrawing nature of the two fluorine atoms and the nitrogen atom in the pyridine ring. This makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution, a common reaction for fluoropyridines. researchgate.net The methanol group (-CH₂OH) offers another reactive site, capable of undergoing reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification.

Computational modeling can predict the most likely sites for nucleophilic attack by analyzing the distribution of the LUMO and calculating electrostatic potential maps. asianresassoc.org This allows chemists to design reactions with greater selectivity. For instance, theoretical calculations can help determine whether a nucleophile would preferentially attack a carbon atom bearing a fluorine or another position on the ring. This predictive power is invaluable for designing efficient synthetic routes to more complex molecules derived from this compound. researchgate.net

Table 3: Predicted Chemical Reactivity of this compound

| Molecular Site | Predicted Reactivity | Potential Reactions | Rationale |

|---|---|---|---|

| Pyridine Ring (C-F bonds) | Susceptible to nucleophilic attack | Nucleophilic Aromatic Substitution (SNAr) | Strong electron-withdrawing effect of fluorine atoms and ring nitrogen activates the ring for attack. researchgate.net |

| Pyridine Ring (general) | Can participate in cross-coupling | Suzuki, Stille, or Buchwald-Hartwig coupling | Halogenated pyridines are common substrates for palladium-catalyzed cross-coupling reactions. |

| Methanol Group (-OH) | Nucleophilic and weakly acidic | Esterification, Etherification, Deprotonation | Typical reactivity of a primary alcohol's hydroxyl group. |

| Methanol Group (-CH₂-) | Susceptible to oxidation | Oxidation to aldehyde or carboxylic acid | Standard transformation for primary alcohols. |

Q & A

Q. What are the standard synthetic routes for (5,6-Difluoropyridin-2-yl)methanol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves fluorination of a pyridine precursor followed by reduction. For example:

- Step 1: Fluorination of a 2-chloropyridine derivative using potassium fluoride (KF) or cesium fluoride (CsF) in polar solvents like DMSO at 80–100°C .

- Step 2: Reduction of the intermediate aldehyde or ester group using LiAlH4 or NaBH4 in anhydrous THF .

Purity Optimization: - Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

- Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | KF, DMSO, 90°C | 65–75 | ≥95% |

| 2 | LiAlH4, THF, 0°C | 80–85 | ≥98% |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm substitution pattern and fluorine positions (e.g., δ 4.8 ppm for -CH2OH; <sup>19</sup>F shifts at -110 to -120 ppm for aromatic fluorines) .

- FT-IR: Detect hydroxyl (O-H stretch: 3200–3400 cm<sup>−1</sup>) and C-F bonds (1100–1250 cm<sup>−1</sup>) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (critical for polymorph studies) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store under inert gas (N2 or Ar) at -20°C in amber vials to prevent photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

- Scenario: Discrepancy in hydroxyl group position due to tautomerism.

- Resolution:

Table 2: Example of Data Reconciliation

| Technique | Observed Data | Interpretation |

|---|---|---|

| X-ray | O-H···N hydrogen bond | Fixed hydroxyl position |

| <sup>1</sup>H NMR | Broad singlet at δ 4.8 ppm | Dynamic equilibrium in solution |

Q. What strategies improve fluorination efficiency in the synthesis of this compound?

Methodological Answer:

- Electrophilic Fluorination: Use Selectfluor® or N-fluoropyridinium salts for regioselective fluorination .

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 65%) under 100°C .

- Solvent Optimization: Replace DMSO with DMAc (dimethylacetamide) to minimize side reactions .

Q. How can the bioactivity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays:

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 5,6-dichloro or methoxy derivatives) to assess fluorine’s role .

Table 3: Example Bioactivity Data

| Derivative | Enzyme IC50 (nM) | MIC (μg/mL) |

|---|---|---|

| 5,6-Difluoro | 120 ± 10 | 8–16 |

| 5-Fluoro-6-methoxy | 450 ± 30 | >64 |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., methanol vs. DMSO) on reaction pathways .

Q. How do steric and electronic effects of fluorine substituents influence reaction pathways?

Methodological Answer:

- Steric Effects: Fluorine’s small size minimizes steric hindrance, favoring SNAr (nucleophilic aromatic substitution) at the 2-position .

- Electronic Effects: Electron-withdrawing fluorines activate the pyridine ring for electrophilic attacks (e.g., nitration) but deactivate it for Friedel-Crafts reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.